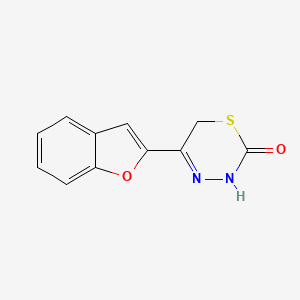
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features a benzofuran moiety fused with a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazine ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes . The compound’s antioxidant activity could be attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and thiadiazine-containing molecules, such as:
- 5-Phenyl-1-benzofuran-2-yl derivatives
- Benzofuran barbitone and benzofuran thiobarbitone derivatives
Uniqueness
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its specific combination of benzofuran and thiadiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
88020-07-9 |
|---|---|
Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C11H8N2O2S/c14-11-13-12-8(6-16-11)10-5-7-3-1-2-4-9(7)15-10/h1-5H,6H2,(H,13,14) |
InChI Key |
JNRZHPKYWVCFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)S1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


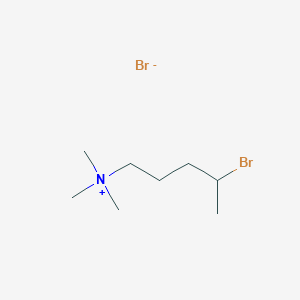
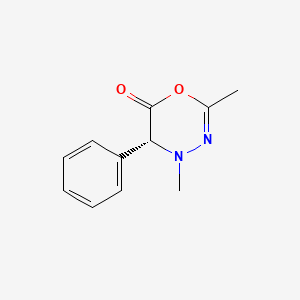
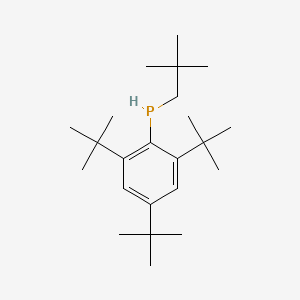
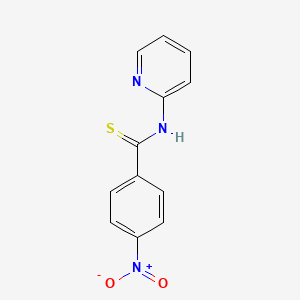
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
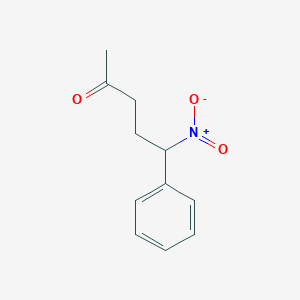

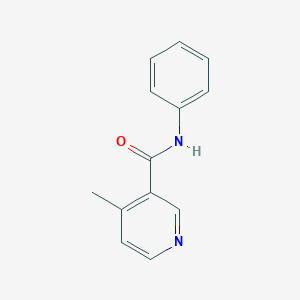
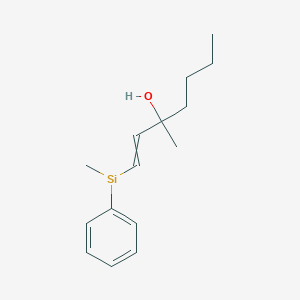
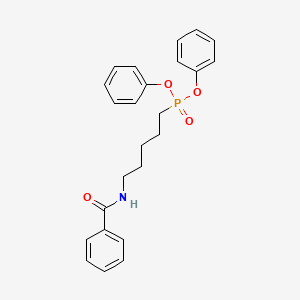
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
